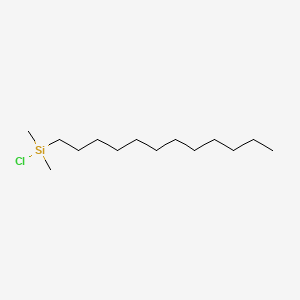![molecular formula C7H10N2 B1223502 1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 71257-38-0](/img/structure/B1223502.png)
1,2,3,4-四氢吡咯并[1,2-a]吡嗪
概述
描述
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a fused ring system comprising a pyrrole ring and a pyrazine ring.
科学研究应用
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:
作用机制
Target of Action
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on its biological activities, it can be inferred that it may affect various pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its range of biological activities, it can be inferred that it may have various effects at the molecular and cellular levels, such as inhibiting microbial growth, reducing inflammation, inhibiting viral replication, preventing fungal growth, reducing oxidation, inhibiting tumor growth, and inhibiting kinase activity .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolopyrazine derivatives have been shown to exhibit kinase inhibitory activity, which suggests that 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine may interact with kinases, enzymes that are crucial for phosphorylation processes in cells . Additionally, this compound has demonstrated antimicrobial properties, indicating interactions with microbial enzymes and proteins that are essential for their survival .
Cellular Effects
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to alterations in cell signaling pathways that are dependent on phosphorylation events . Furthermore, the compound’s antimicrobial properties suggest that it can disrupt microbial cell function by targeting essential enzymes and proteins .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation. For instance, its kinase inhibitory activity is likely due to its binding to the active site of kinases, preventing them from phosphorylating their substrates . Additionally, 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrrolopyrazine derivatives can be stable under certain conditions, but their activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine can lead to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed. For example, high doses of pyrrolopyrazine derivatives have been associated with toxicity in animal models, indicating a threshold beyond which the compound’s effects become detrimental .
Metabolic Pathways
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics . Additionally, 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine may affect metabolic flux and metabolite levels by influencing key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its biological effects. For example, the compound’s antimicrobial activity may be enhanced by its accumulation in infected tissues .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, its kinase inhibitory activity may be more pronounced if it localizes to the cytoplasm, where many kinases are active . Additionally, the compound’s interactions with specific organelles can influence its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine can be synthesized through several methods. One common approach involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives. This method yields pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction .
Another method involves a three-step process:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to produce the desired compound .
Industrial Production Methods
Industrial production methods for 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
相似化合物的比较
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar nitrogen-containing heterocycles, such as:
Pyrrolo[2,3-b]pyrazine: This compound has a different ring fusion pattern and exhibits distinct biological activities, particularly in kinase inhibition.
Pyrrolopyridazine: Another nitrogen-containing heterocycle with unique biological properties and synthetic routes.
Pyrrolopyrimidine: Known for its applications in medicinal chemistry and drug design.
The uniqueness of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine lies in its specific ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,8H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDXDPBLIQCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364290 | |
| Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71257-38-0 | |
| Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)

![2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1223425.png)
![3-methyl-4-oxo-1-phthalazinecarboxylic acid [2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1223426.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1223430.png)
![1-[[(4-Ethyl-5-methyl-3-thiophenyl)-oxomethyl]amino]-3-(2-phenylethyl)thiourea](/img/structure/B1223431.png)

![N-(3-cyano-2-thiophenyl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1223434.png)
![4-[3-(2-Phenoxyethoxy)-2-quinoxalinyl]morpholine](/img/structure/B1223435.png)
![2-(2,4-dibromophenoxy)-N-[oxo-(propan-2-ylamino)methyl]acetamide](/img/structure/B1223436.png)


![N-(4-methylphenyl)-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]amine](/img/structure/B1223442.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(3,4-dimethoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B1223444.png)
